REACTION_SMILES
|
[Cl:9][c:10]1[cH:11][cH:12][c:13]([S:16](=[O:17])(=[O:18])[Cl:19])[cH:14][n:15]1.[N:1]1([CH2:6][CH2:7][NH2:8])[CH2:2][CH2:3][CH2:4][CH2:5]1>>[N:1]1([CH2:6][CH2:7][NH:8][S:16]([c:13]2[cH:12][cH:11][c:10]([Cl:9])[n:15][cH:14]2)(=[O:17])=[O:18])[CH2:2][CH2:3][CH2:4][CH2:5]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(Cl)c1ccc(Cl)nc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCCN1CCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
O=S(=O)(NCCN1CCCC1)c1ccc(Cl)nc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |